molecular formula C18H18N6O3 B2775685 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396843-14-3

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2775685
CAS No.: 1396843-14-3
M. Wt: 366.381
InChI Key: YAEXFPVISDAZDL-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
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Biological Activity

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure incorporates a furan ring, a pyridazine moiety, and a pyrimidine derivative, which are known for their diverse pharmacological properties.

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of 287.31 g/mol. The unique combination of functional groups suggests a potential for various biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of furan and pyridazine can inhibit tumor cell proliferation. For instance, compounds containing furan derivatives have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
  • Antimicrobial Activity : The compound's structural features may confer antibacterial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is hypothesized to involve interactions with DNA and inhibition of DNA-dependent enzymes. This mechanism is common among compounds containing furan and pyridazine rings, which can bind to DNA and disrupt cellular processes .

Antitumor Studies

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. For example:

  • Cell Viability Assays : The compound was tested using MTS cytotoxicity assays, revealing IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Cell LineIC50 (μM)Assay Type
A5496.26 ± 0.332D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Antimicrobial Studies

The antimicrobial activity was evaluated using broth microdilution methods against various bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL (specific data needed)
Staphylococcus aureusY μg/mL (specific data needed)

The results indicated that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism and efficacy.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-17(21-15-10-16(20-12-19-15)23-7-1-2-8-23)11-24-18(26)6-5-13(22-24)14-4-3-9-27-14/h3-6,9-10,12H,1-2,7-8,11H2,(H,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEXFPVISDAZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.